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Hexahydrate;hydrochloride

Cat. No.: B14473175
CAS No.: 66326-44-1
M. Wt: 144.55 g/mol
InChI Key: VOAPTKOANCCNFV-UHFFFAOYSA-N
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Description

Significance of Hydration in Chemical Compounds for Material Science and Chemical Processes

Hydration, the incorporation of water molecules into a substance's structure, is a fundamental process that profoundly influences the characteristics of chemical compounds. researchgate.netresearchgate.net This is particularly evident in the field of material science, where hydration can dictate a material's physical and chemical properties. The presence of water of hydration can alter a salt's crystal lattice structure, solubility, and water vapor pressure. researchgate.net A well-known illustration of this is the color change in cobalt(II) chloride, which is blue in its anhydrous form but becomes a deep rose pink when it forms cobalt(II) chloride hexahydrate. atamanchemicals.com

The process of hydration is not merely a physical inclusion but an integral chemical interaction that can lead to the formation of new compounds with distinct properties. researchgate.net In industrial applications, hydration reactions are essential for the manufacturing of various substances, including acids and slaked lime. researchgate.net A prime example in material science is the hydration of cement, a complex chemical process where the compounds in cement form chemical bonds with water molecules. medscape.com This reaction is responsible for the setting and hardening of concrete, and controlling this process is critical for developing its strength and durability. medscape.comdrugfuture.com Furthermore, recent research has highlighted that the degree of hydration can be key to enhancing the performance of catalysts, such as certain metal-organic frameworks (MOFs), where the presence of water molecules at active sites is crucial for their catalytic efficiency. scirp.org

Role of Chloride Anions in the Formation and Stabilization of Chemical Salt Structures

Chloride anions (Cl⁻) are fundamental to the formation of a vast array of salts. As the conjugate base of a strong acid (hydrochloric acid), the chloride ion is typically stable and weakly basic in solution. acs.org In the solid state, salts are composed of cations and anions, such as chloride, held together by electrostatic forces known as ionic bonds, which form a regular, repeating three-dimensional structure called a crystal lattice. mdpi.comnih.gov

Overview of Hexahydrate;hydrochloride Systems in Contemporary Chemical Research

The term "this compound" is chemically specific and can refer to several distinct systems studied in contemporary research. It most accurately describes either inorganic metal chlorides that exist as hexahydrates or the hexahydrate of hydrogen chloride itself. While hydrates of organic hydrochloride salts are also an active area of research, stable hexahydrates in this category are less common.

A prominent area of study involves metal chloride hexahydrates. These compounds are often not simple adducts but complex ions where water molecules act as ligands. For instance, aluminum chloride hexahydrate has the structural formula [Al(H₂O)₆]Cl₃, consisting of an octahedral hexaaquaaluminum(III) cation and three chloride anions. wikipedia.org This compound is a subject of research for its thermal decomposition properties, which are relevant to the production of high-purity alumina (B75360). tajpharma.comdrugbank.com Similarly, strontium chloride hexahydrate (SrCl₂·6H₂O) has been investigated as a deep-ultraviolet nonlinear-optical crystal. nih.govcopernicus.org Other metal(II) chlorides form hexahydrates with slightly different structures; for example, nickel(II) chloride hexahydrate's formula is more accurately written as [NiCl₂(H₂O)₄]·2H₂O, indicating that four water molecules are directly bonded to the nickel center, while two are waters of crystallization that hold the complex molecules together in the lattice. wikipedia.org

Another key system is hydrogen chloride hexahydrate (HCl·6H₂O). researchgate.netresearchgate.net This crystalline solid is of great importance in atmospheric chemistry, particularly in understanding the chemical processes occurring in the stratosphere. researchgate.net Research focuses on its formation, stability, and spectroscopic properties to better model atmospheric conditions. researchgate.netresearchgate.net

Research into the hydration of organic hydrochlorides also provides valuable insights. Studies on compounds like o-phenanthroline HCl show the formation of exceptionally stable monohydrates. mdpi.com In these cases, water molecules and chloride anions collaborate to stabilize the crystal structure when steric hindrance prevents stronger interactions between the larger organic cations. mdpi.com This research, while not focused on hexahydrates, underscores the fundamental principles of stability in hydrated hydrochloride systems.

Data Tables

Table 1: Properties of Selected Metal Chloride Hexahydrates

Compound NameFormulaColorKey Property/Application
Cobalt(II) Chloride HexahydrateCoCl₂·6H₂OPink / Deep RoseHumidity indicator, synthesis of other cobalt salts. atamanchemicals.com
Calcium Chloride HexahydrateCaCl₂·6H₂OColorless / WhitePhase change material for thermal energy storage.
Nickel(II) Chloride HexahydrateNiCl₂·6H₂OGreenImportant source of nickel for chemical synthesis. wikipedia.org
Aluminum Chloride HexahydrateAlCl₃·6H₂OColorless / WhitePrecursor for alumina production, catalyst. wikipedia.orgtajpharma.com
Strontium Chloride HexahydrateSrCl₂·6H₂OColorless / WhiteDeep-ultraviolet nonlinear-optical material. nih.govcopernicus.org

Table 2: Research Focus on Specific Hexahydrate Chloride Systems

Compound SystemChemical FormulaPrimary Area of ResearchResearch Findings
Aluminum Chloride Hexahydrate[Al(H₂O)₆]Cl₃Thermal Decomposition / Material SynthesisStudies focus on the kinetics of its decomposition to produce alumina, a technologically important ceramic. tajpharma.comdrugbank.com
Hydrogen Chloride HexahydrateHCl·6H₂OAtmospheric Chemistry / SpectroscopyInvestigated for its role in stratospheric chemistry; its infrared spectra are studied to understand its structure and stability under atmospheric conditions. researchgate.netresearchgate.net
Strontium Chloride HexahydrateSrCl₂·6H₂ONonlinear Optics / Crystal GrowthIdentified as a promising nonlinear-optical crystal for the deep-ultraviolet region, with studies focusing on growing large single crystals. nih.govcopernicus.org
Nickel(II) Chloride Hexahydrate[NiCl₂(H₂O)₄]·2H₂OStructural ChemistryX-ray diffraction studies have elucidated its complex structure, showing two distinct types of water molecule roles (ligand and water of crystallization). wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClH13O6 B14473175 Hexahydrate;hydrochloride CAS No. 66326-44-1

Properties

CAS No.

66326-44-1

Molecular Formula

ClH13O6

Molecular Weight

144.55 g/mol

IUPAC Name

hexahydrate;hydrochloride

InChI

InChI=1S/ClH.6H2O/h1H;6*1H2

InChI Key

VOAPTKOANCCNFV-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.O.O.Cl

Origin of Product

United States

Synthetic Methodologies for Hexahydrate;hydrochloride Compounds

Conventional Synthetic Routes and Optimization

Conventional methods for synthesizing hexahydrate;hydrochloride compounds have long been established, primarily relying on precipitation and crystallization from aqueous solutions. Optimization of these routes focuses on maximizing yield, purity, and control over the specific hydrate (B1144303) form.

The generation of a solid this compound from a supersaturated solution is a fundamental synthetic operation. cresp.org This process is typically induced by altering solution conditions, such as temperature, solvent composition, or solute concentration. cresp.org A common route involves reacting a precursor, such as a metal, metal carbonate, or hydroxide, with hydrochloric acid to form the soluble chloride salt. Subsequent crystallization of the hexahydrate form is then achieved through various techniques.

For instance, the industrial production of Iron (III) chloride hexahydrate can be accomplished by reacting iron filings with hydrochloric acid to produce a ferrous chloride solution, which is then chlorinated to generate ferric chloride. chemicalbook.com The hexahydrate is crystallized from this aqueous solution. chemicalbook.com Similarly, aluminum chloride hexahydrate can be crystallized from aluminum-containing solutions. researchgate.net

A highly effective method for inducing precipitation is "salting-out," where the solubility of the compound is decreased. This is notably achieved by sparging the solution with hydrogen chloride (HCl) gas. researchgate.netgoogle.com This technique is advantageous as it allows for the reuse of hydrochloric acid and yields crystals with minimal impurities. researchgate.net The efficiency of crystallization can be influenced by parameters such as HCl concentration, temperature, and duration. researchgate.net For example, studies on aluminum chloride hexahydrate have established optimal crystallization conditions to achieve yields as high as 90%. researchgate.net

Another approach is co-crystallization, where a hydrochloride salt is combined with a co-former, such as a carboxylic acid. nih.gov Slow evaporation of the solvent is a common method to screen for and produce these co-crystals. nih.gov

Table 1: Parameters for Conventional Crystallization of Hexahydrate;hydrochlorides
CompoundPrecursor MaterialCrystallization MethodKey ParametersAchieved Yield
Aluminum Chloride HexahydrateKaolin ClaysHCl Gas Sparging (Salting-Out)T = 60 °С, HCl conc. = 26-30%, Duration = 1 hour>90% researchgate.net
Iron (III) Chloride HexahydrateIron Filings / Anhydrous FeCl₃Reaction with HCl, Chlorination, CoolingControl of FeCl₃ and H₂O mass ratioNot specified chemicalbook.comgoogle.com
Plutonium Hydrochloride HydratesPlutonium Nitrate/Chloride SolutionsOxalate, Peroxide, Hydroxide, or Fluoride PrecipitationControl of precipitating agent and acid concentrationGood recovery cresp.org
Fluoxetine Hydrochloride Co-crystalsFluoxetine HydrochlorideSlow Evaporation with Co-formers (e.g., Maleic Acid)Selection of appropriate co-former and solventNot specified nih.gov

The control of hydration states is critical, as different hydrates of the same compound can exhibit distinct physical and chemical properties. catsci.com The transition between a hexahydrate and other hydrate forms (or the anhydrous form) is governed by environmental conditions, primarily temperature and relative humidity (RH). catsci.commdpi.com Understanding these transformation pathways is essential for manufacturing and storage to ensure the desired solid-state form is maintained. catsci.com

Research on compounds like o-phenanthroline hydrochloride and neocuproine (B1678164) hydrochloride demonstrates that hydrates can be exceptionally stable over a wide RH range. mdpi.com However, transformations can occur at critical water activity levels. For example, a monohydrate form of neocuproine hydrochloride absorbs water at RH values above 40% to form a trihydrate, with the reverse transformation occurring below 20% RH. mdpi.com

The dehydration and rehydration processes can be complex and may involve multiple intermediate forms. nih.gov For instance, ondansetron (B39145) hydrochloride dihydrate first transforms into a hemihydrate before becoming fully anhydrous. nih.gov In some cases, like topotecan (B1662842) hydrochloride, the crystal lattice contains channels that can accommodate loosely bound water molecules, allowing the compound to exist as a trihydrate or a pentahydrate depending on the ambient humidity, without significant changes to the crystal lattice dimensions. nih.gov

Several analytical techniques are employed to study these pathways:

Gravimetric Moisture Sorption/Desorption: Measures the change in mass of a sample as it is exposed to varying levels of relative humidity. mdpi.com

Powder X-ray Diffraction (PXRD): Used to identify the crystal structure of the solid at different hydration states. mdpi.comnih.gov

Table 2: Hydrate Stability and Transformation Data
CompoundHydrate Form(s)Transformation Conditions (at 25 °C)Key Findings
Neocuproine HydrochlorideMonohydrate (2-Hy1), Trihydrate (2-Hy3)2-Hy1 transforms to 2-Hy3 at RH >40%; 2-Hy3 transforms to 2-Hy1 at RH <20% mdpi.comThe reversible hydration/dehydration occurs within common humidity ranges. mdpi.com
o-Phenanthroline HydrochlorideMonohydrate (1-Hy1)Stable over a wide RH range (1% to 80%). mdpi.comForms an exceptionally stable hydrate. mdpi.com
Topotecan HydrochlorideTrihydrate, PentahydrateContains 3 moles of structural water and up to 2 additional moles of loosely bound "channel" water depending on RH. nih.govCrystal lattice dimensions are not significantly affected between trihydrate and pentahydrate states. nih.gov
AcyclovirAnhydrate, Hydrate 3:2, DihydrateAt 95% RH, anhydrate transforms first to hydrate 3:2 and subsequently to the dihydrate. nih.govDemonstrates the existence of metastable intermediate hydrate phases during rehydration. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to chemical synthesis to reduce waste, eliminate hazardous substances, and improve energy efficiency. ijnrd.org These approaches offer environmentally friendly alternatives to conventional methods for producing this compound compounds.

Solvent-free synthesis represents a significant advancement in green chemistry by minimizing waste and often reducing reaction times and energy consumption. One notable example is the synthesis of anhydrous magnesium chloride from its hexahydrate. researchgate.netpnnl.gov This process involves the fluidized dehydration of MgCl₂·6H₂O, followed by direct ammoniation with liquefied ammonia (B1221849) in the absence of a solvent to form an intermediate, which is then calcined to yield the anhydrous product. researchgate.net

Solvent-free conditions are also employed for reactions catalyzed by hexahydrate;hydrochlorides. For instance, magnesium chloride hexahydrate has been used as a catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. sigmaaldrich.com Dehydration reactions, which are fundamental to controlling hydrate forms, can also be performed without solvents. The dehydration of certain alcohols, for example, proceeds efficiently in the solid state under an atmosphere of HCl gas. cmu.edu

Table 3: Comparison of Solvent-Free vs. Conventional Synthesis
Reaction TypeSolvent-Free MethodConventional MethodGreen Advantages
Anhydrous MgCl₂ SynthesisFluidized dehydration of MgCl₂·6H₂O followed by direct ammoniation. researchgate.netDehydration in a stream of hot HCl gas or using chemical dehydrating agents.Minimizes waste, reduces thermal energy requirements. researchgate.net
Dihydropyrimidinone SynthesisMgCl₂·6H₂O catalyzed reaction of aldehyde, β-ketoester, and urea (B33335) without solvent. sigmaaldrich.comTypically performed in organic solvents like ethanol (B145695) or DMF.Eliminates solvent waste, simplifies product isolation.
Dehydration of AlcoholsSolid-state reaction of powdered alcohol with HCl gas or solid acid catalyst. cmu.eduReaction in an organic solvent with a dehydrating agent (e.g., H₂SO₄).Avoids use of corrosive liquid acids and organic solvents. cmu.edu

The use of alternative energy sources like microwaves and ultrasound has revolutionized many areas of organic synthesis. nih.govwiley-vch.de These techniques offer significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and higher product purity, all of which align with the principles of green chemistry. ijnrd.orgyoutube.com

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to generate heat rapidly and uniformly when subjected to microwave irradiation. youtube.com This allows reactions to be carried out at temperatures above the solvent's boiling point in sealed vessels, accelerating reaction rates. nih.gov For example, the synthesis of quinoline (B57606) and benzimidazole (B57391) derivatives, which often involves the use of hydrochloric acid, has been successfully optimized using microwave heating, reducing reaction times from hours to minutes. nih.gov

Ultrasound-assisted synthesis employs acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, enhancing chemical reactivity. wiley-vch.de The combination of microwave and ultrasound irradiation can offer synergistic effects, further intensifying the process. nih.gov

Table 4: Microwave/Ultrasound-Assisted Synthesis vs. Conventional Methods
ReactionMethodSolvent/ConditionsTimeYield
Synthesis of Quinoline Derivative nih.govMicrowave-AssistedIron powder, HCl, Ethanol15 minNot specified
Synthesis of Fused Benzimidazole System nih.govMicrowave-Assisted5% HCl/AcOH, 180 °C30 min60-72%
Synthesis of Benzimidazole SystemConventional HeatingReflux in acidSeveral hoursLower than MW
Mannich Reaction ijnrd.orgMicrowave-AssistedNot specifiedShorter timeHigh to outstanding yields
Mannich ReactionConventional HeatingNot specifiedLonger timeLower than MW

Several this compound compounds are themselves effective and inexpensive catalysts in a variety of organic transformations. Their utility as catalysts provides a green and efficient route for synthesizing complex molecules.

Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O): This compound is a versatile catalyst used in the one-pot synthesis of benzimidazole and biscoumarin derivatives. chemicalbook.comguidechem.com It can also be used to promote oxidation and acid-catalyzed reactions. guidechem.com

Aluminum Chloride Hexahydrate (AlCl₃·6H₂O): Due to its potent Lewis acid properties, it is a crucial catalyst in fundamental organic reactions such as Friedel-Crafts acylation and alkylation, which are essential for building the carbon skeletons of many pharmaceutical ingredients. nbinno.com

Iron (III) Chloride Hexahydrate (FeCl₃·6H₂O): This compound is widely used as an oxidant and a catalyst in organic synthesis, as well as in the dye and pharmaceutical industries. chemicalbook.com

The application of these compounds as catalysts avoids the need for more expensive or toxic alternatives, contributing to more sustainable chemical processes.

Table 5: Catalytic Applications of this compound Compounds
CatalystType of Reaction CatalyzedExample Application
Cobalt(II) Chloride HexahydrateCondensation, CyclizationOne-pot synthesis of benzimidazole derivatives. chemicalbook.comguidechem.com
Aluminum Chloride HexahydrateFriedel-Crafts Acylation/Alkylation, IsomerizationSynthesis of complex aromatic and heterocyclic compounds for APIs. nbinno.com
Iron (III) Chloride HexahydrateOxidation, Condensation, ChlorinationUsed as an oxidant and mordant in the dye industry and as a general catalyst in organic synthesis. chemicalbook.com
Magnesium Chloride HexahydrateMulticomponent ReactionsOne-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones. sigmaaldrich.com

Advanced Crystallization and Precipitation Studies of Hexahydrate;hydrochloride Systems

Thermodynamics and Kinetics of Crystallization Processes

Kinetics describes the rate at which the thermodynamically favorable transition from a solute in a supersaturated solution to a solid crystalline state occurs. The two primary steps in crystallization are nucleation, the formation of new crystal entities, and crystal growth, the subsequent increase in the size of these entities. ias.ac.in Understanding both the thermodynamic phase behavior and the kinetic aspects is crucial for designing and controlling crystallization processes to achieve desired product specifications, such as crystal size distribution, purity, and morphology. ias.ac.inmpg.de

Induction Period and Growth Rate Analysis

The induction period is a critical kinetic parameter in crystallization, defined as the time elapsed between the creation of a supersaturated state and the detection of the first crystals. researchgate.netcapes.gov.brablesci.com This period is not solely the time required for the formation of a critical nucleus (tn) but also includes the time for that nucleus to grow to a detectable size (tg). capes.gov.br The analysis of the induction period provides significant insights into the nucleation mechanism. researchgate.net

Studies have shown that the induction time is inversely related to the supersaturation level; as supersaturation increases, the induction period shortens, indicating a higher nucleation rate. researcher.lifemdpi.com Temperature also plays a crucial role, with higher temperatures generally leading to shorter induction times due to increased molecular motion, which facilitates the aggregation of solute molecules into critical nuclei. mdpi.com The relationship between the induction period and supersaturation can be used to determine key nucleation parameters, such as the interfacial energy between the crystal and the solution. researchgate.netmdpi.com

For instance, in the crystallization of tacrolimus (B1663567) monohydrate, an increase in supersaturation or temperature leads to more solute molecules aggregating into clusters, increasing the probability of reaching the critical nucleus size and thereby shortening the induction time. mdpi.com The relationship between induction time and supersaturation can be represented by classical nucleation theory. mdpi.com

Table 1: Factors Affecting Induction Period in Crystallization

Factor Effect on Induction Period Rationale
Supersaturation Decreases Higher driving force for nucleation. researcher.lifemdpi.com
Temperature Decreases (generally) Increased molecular kinetics facilitates nucleus formation. mdpi.com
Stirring Rate Decreases Enhances mass transfer, but can also cause crystal breakage. researcher.life

| Impurities | Increases | Can inhibit nucleation sites and interfere with crystal lattice formation. researcher.life |

Crystal growth rate, the second key kinetic parameter, is also heavily dependent on supersaturation and temperature. After nucleation, crystals grow by the incorporation of solute molecules from the solution onto the crystal surface. The mechanism of this growth can be influenced by factors such as the surface entropy, which can indicate whether growth occurs layer by layer or through two-dimensional nucleation on the crystal face. mdpi.com

Phase Equilibrium Investigations in Multi-Component Systems

The thermodynamic foundation of any crystallization process lies in the solid-liquid phase equilibrium (SLE). mpg.de For multi-component systems, which are common in industrial applications involving hexahydrate;hydrochloride compounds, the phase diagram becomes more complex. These diagrams are essential for designing separation processes as they map the boundaries between different phases (solid, liquid, and vapor) as a function of temperature, pressure, and composition. mpg.deyoutube.comcetjournal.it

In a multi-component system at thermodynamic equilibrium, the chemical potential of each component is identical across all phases. youtube.com This principle of isofugacity is used to model and predict the phase behavior. cetjournal.it For hydrated salt systems, this involves understanding the equilibrium between the anhydrous salt, various hydrated forms (such as the hexahydrate), and the saturated aqueous solution. acs.org The presence of additional components, like co-solvents or impurities, further complicates the phase diagram, potentially altering solubility curves and the stability regions of different solid forms. mpg.de

For example, thermodynamic models like the Soave-Redlich-Kwong (SRK) equation of state can be used to describe the liquid and vapor phases, while models such as the Van Der Waals and Platteeuw model can be applied to the solid hydrate (B1144303) phase to predict equilibrium conditions in systems containing components like methane, carbon dioxide, and water. cetjournal.it Such investigations are crucial for processes like anti-solvent crystallization, where the addition of a second solvent is used to reduce the solubility of the target compound and induce precipitation. mpg.de

Influence of Systemic Parameters on Crystallization Behavior

The behavior of a crystallizing this compound system is highly sensitive to various systemic parameters. Control over these parameters is essential for manipulating the crystallization process to obtain crystals with desired attributes, including size, shape, and purity. 911metallurgist.com

Effect of Concentration and Temperature Gradients

Concentration and temperature are primary parameters that control the level of supersaturation, the driving force for both nucleation and crystal growth. 911metallurgist.com The concentration of the aluminum chloride in the feed solution is a key parameter in controlling the crystallization of aluminum chloride hexahydrate. 911metallurgist.com

Temperature gradients can significantly influence crystal size and purity. In the crystallization of aluminum chloride hexahydrate, increasing the temperature up to 60°C resulted in larger and purer crystals. 911metallurgist.com This was attributed to a decreased rate of HCl gas absorption at higher temperatures, which lowered local supersaturation and led to the formation of fewer nuclei. With fewer nuclei competing for the solute, the existing crystals could grow to a larger size. 911metallurgist.com However, temperatures exceeding 80°C showed no further improvement in crystal size or purity. 911metallurgist.com

Table 2: Effect of Temperature on Aluminum Chloride Hexahydrate Crystal Size

Temperature (°C) Median Crystal Size (µm) Observation
< 60 Smaller Higher local supersaturation leads to more nuclei. 911metallurgist.com
60 Larger Optimal temperature for fewer nuclei and larger crystal growth. 911metallurgist.com

Concentration gradients within the crystallizer can lead to non-uniform crystal growth and a broader crystal size distribution. High local supersaturation, often caused by inefficient mixing at the point of feed or anti-solvent addition, can favor rapid nucleation over growth, resulting in a large number of small crystals. 911metallurgist.com Therefore, maintaining homogeneity in both temperature and concentration is critical for achieving consistent product quality.

Role of Impurities in Crystal Formation and Purity

Impurities present in the crystallization medium can have a profound effect on the entire process, influencing nucleation rates, growth kinetics, crystal habit, and the final purity of the product. ucc.ie The presence of impurities is a significant issue that can affect whether a batch of crystals meets required specifications. ucc.ie

Impurities can inhibit crystallization by extending the induction period and reducing the crystal growth rate. researcher.life This occurs because impurity molecules can adsorb onto the active growth sites of a crystal's surface, blocking the integration of solute molecules into the crystal lattice. This can also lead to changes in the crystal's morphology or habit. ucc.ie

The primary concern with impurities is their incorporation into the crystal lattice, which directly reduces the final product purity. ucc.ie Impurity incorporation can happen through several mechanisms:

Surface Adsorption: Impurities may remain on the crystal surface if not adequately washed away during filtration. nih.gov

Inclusions: Pockets of impurity-rich mother liquor can become trapped within the growing crystal, particularly during periods of rapid growth. nih.gov

Solid Solution Formation: If an impurity is structurally similar to the solute molecule, it can be incorporated directly into the crystal lattice, substituting for a solute molecule. ucc.ie

In the crystallization of aluminum chloride hexahydrate from solutions derived from kaolinitic clay, impurities like phosphorus and magnesium were found to concentrate in the crystals, especially during the early stages of growth. 911metallurgist.com The purity of the final crystals was enhanced by conditions that favored the formation of large crystals, as this provided more time for the rejection of impurities from the growing crystal lattice. 911metallurgist.com Achieving cell-grade purity required the feed solution to contain very low levels of these impurities (<0.003 wt-pct P₂O₅ and <0.010 wt-pct MgO). 911metallurgist.com

Mechanisms of Heterogeneous Nucleation in Hydrated Systems

Nucleation, the birth of new crystals, can occur through two primary pathways: homogeneous nucleation, which happens spontaneously in a clear solution, and heterogeneous nucleation, which is induced by foreign particles or surfaces. In industrial crystallization, heterogeneous nucleation is the more dominant mechanism.

Heterogeneous nucleation occurs at a lower level of supersaturation compared to homogeneous nucleation because the foreign surface reduces the energy barrier for nucleus formation. acs.org In hydrated systems, this process is complex. The formation of mixed gas hydrates, for example, involves the arrangement of water molecules into cage-like structures around guest molecules. nih.gov Molecular simulations suggest that nonstandard cage structures can act as key intermediates in the early stages of nucleation. nih.gov

Recent advances in understanding heterogeneous nucleation at the atomic level suggest that it is a deterministic, multi-step process rather than a random event. mdpi.com For systems with a significant lattice misfit between the substrate and the forming crystal, nucleation can occur in two stages:

Prenucleation: The formation of an ordered layer of molecules on the substrate surface that accommodates a significant portion of the lattice misfit. mdpi.com

Nucleus Formation: The creation of a two-dimensional plane of the new solid phase, which acts as a template for further growth. mdpi.commdpi.com

The specific mechanism for accommodating the remaining lattice misfit depends on its nature, potentially involving the formation of dislocations or vacancies within the first few atomic layers of the new crystal. mdpi.com In the context of this compound systems, the substrate could be anything from dust particles and microscopic imperfections on the crystallizer wall to intentionally added seed crystals. The interaction between the solute, water molecules, and the substrate surface dictates the efficiency and outcome of the nucleation process. acs.org

Table of Mentioned Compounds

Compound Name Formula
Aluminum chloride hexahydrate AlCl₃·6H₂O
Magnesium Mg
Magnesium Oxide MgO
Methane CH₄
Morphine hydrochloride C₁₇H₂₀ClNO₃
Phosphorus P
Phosphorus pentoxide P₂O₅

Structural Elucidation and Solid State Chemistry of Hexahydrate;hydrochloride Compounds

Polymorphism and Hydrate (B1144303) Interconversions

Polymorphism is the capacity of a substance to exist in two or more crystalline phases that exhibit different arrangements or conformations of the molecules within the crystal lattice. wjpls.org When these different forms involve the inclusion of a solvent, specifically water, they are known as hydrates or pseudopolymorphs. For hydrochloride compounds, particularly metal chlorides, the number of water molecules of crystallization can vary, leading to a series of hydrates such as monohydrates, dihydrates, and hexahydrates. These different hydrated forms, along with the anhydrous form, can interconvert under specific conditions of temperature and humidity. nih.gov The study of these interconversions is critical as the hydration state can significantly influence the physicochemical properties of the compound.

Characterization of Anhydrous, Mono-, Di-, and Trihydrate Forms

The characterization of different hydration states is essential for understanding the solid-state properties of a hydrochloride compound. Various stable and metastable hydrate forms can exist, including anhydrous, monohydrate, dihydrate, and higher hydrates. researchgate.netnih.gov For instance, transition metal dihalides are known to form various hydration states in the solid phase. oup.com

A comprehensive characterization of these forms involves multiple analytical techniques:

X-ray Powder Diffraction (XRPD): This technique is fundamental for identifying different crystalline forms, as each hydrate (and polymorph) possesses a unique diffraction pattern. It can reveal changes in the crystal lattice upon hydration or dehydration. researchgate.netresearchgate.net

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) are used to investigate thermal events such as melting, desolvation (dehydration), and solid-solid phase transitions. TGA measures the mass loss associated with the removal of water molecules, allowing for the quantification of the hydration level. researchgate.net

Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy can probe the vibrational modes of water molecules, providing information about their bonding environment (e.g., coordinated to a metal ion vs. lattice water held by hydrogen bonds). nih.govnih.gov

Dynamic Vapor Sorption (DVS): This method measures the uptake and loss of water vapor by a solid as a function of relative humidity (RH) at a constant temperature. It is used to assess the hygroscopicity and physical stability of different forms and to identify critical humidity points where phase transformations occur. nih.gov

The table below presents crystallographic data for various hydrates of Cobalt(II) Chloride, illustrating the structural differences between them.

CompoundCrystal SystemSpace GroupUnit Cell Parameters
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)MonoclinicC2/ma=10.380 Å, b=7.048 Å, c=6.626 Å, β=122.01°
Cobalt(II) Chloride Tetrahydrate (CoCl₂·4H₂O)MonoclinicP2₁/aa=11.548 Å, b=9.342 Å, c=6.056 Å, β=110.79°
Cobalt(II) Chloride Dihydrate (CoCl₂·2H₂O)MonoclinicC2/ma=7.26 Å, b=8.56 Å, c=3.57 Å, β=97.5°

Data sourced from reference oup.com.

Structural Transformations During Dehydration and Rehydration Processes

Hydrated hydrochloride compounds can undergo structural transformations upon changes in temperature and ambient humidity, leading to the loss (dehydration) or gain (rehydration) of water molecules. These processes are often reversible and involve significant rearrangements within the crystal structure. researchgate.net

Dehydration is typically induced by heating. For example, a hexahydrate may transform sequentially into a tetrahydrate, then a dihydrate, and finally an anhydrous form at progressively higher temperatures. researchgate.net These transformations can be monitored using techniques like in-situ X-ray diffraction, which tracks changes in the crystal structure as the temperature is varied. researchgate.net The process involves the breaking of coordination or hydrogen bonds holding the water molecules within the lattice, their diffusion to the crystal surface, and their eventual release. nih.gov

The table below summarizes the dehydration sequence for Calcium Chloride hydrates as observed through high-temperature X-ray powder diffraction.

TemperatureDominant Crystalline Phases Observed
25 °C (Room Temperature)Tetrahydrate (CaCl₂·4H₂O) and Dihydrate (CaCl₂·2H₂O)
~115 °CMonohydrate (CaCl₂·H₂O) and Anhydrous (CaCl₂)
150 °CTwo different anhydrous phases of CaCl₂
200 °CSingle, more stable anhydrous CaCl₂ phase

Data interpreted from reference researchgate.net.

Coordination Chemistry in Hexahydrate Metal Chlorides

In hexahydrate metal chlorides, the central metal atom or ion acts as a coordination center, bonded to a surrounding array of molecules or ions known as ligands. wikipedia.org The primary ligands in these compounds are water molecules (H₂O) and chloride ions (Cl⁻). The total number of atoms directly bonded to the central metal ion is defined as the coordination number. wikipedia.org For transition metals, a coordination number of six is very common, typically resulting in an octahedral geometry. wikipedia.orglibretexts.org

The specific structure of the coordination sphere—the central metal and its directly attached ligands—can vary significantly even among compounds with the same stoichiometry. A crucial distinction is made between water molecules that are part of the primary coordination sphere and those that are present as lattice water, incorporated into the crystal structure through hydrogen bonds. oup.com

For example, in solid cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), the coordination complex is [CoCl₂(H₂O)₄]. oup.com Here, the cobalt(II) ion is octahedrally coordinated to four water molecules and two chloride ions. The remaining two water molecules are not directly bonded to the cobalt ion but are instead linked to the chloride ions via hydrogen bonding, stabilizing the crystal lattice. oup.com

In contrast, other hexahydrated metal chlorides may feature a [M(H₂O)₆]ⁿ⁺ complex, where 'M' is the metal ion. In these cases, all six water molecules are directly coordinated to the metal center, forming an octahedral aqua ion. wikipedia.org The chloride ions are not part of this primary coordination sphere but exist as counter-ions to balance the charge of the complex cation. libretexts.org An example is [Co(H₂O)₆]Cl₂, where the coordination sphere is [Co(H₂O)₆]²⁺. libretexts.org This structural difference highlights the versatility of coordination chemistry in determining the solid-state structure of hydrated salts.

The table below details the coordination environments for several hexahydrated metal chloride species.

CompoundCoordination ComplexCoordination NumberGeometryLigands in Primary SphereRole of Chloride
Cobalt(II) Chloride Hexahydrate[CoCl₂(H₂O)₄]·2H₂O6Octahedral4 H₂O, 2 Cl⁻Coordinated Ligand
Chromium(III) Chloride Hexahydrate[CrCl₂(H₂O)₄]Cl·2H₂O6Octahedral4 H₂O, 2 Cl⁻Coordinated Ligand & Counter-ion
Magnesium Chloride Hexahydrate[Mg(H₂O)₆]Cl₂6Octahedral6 H₂OCounter-ion
Ferric Chloride Hexahydrate[FeCl₂(H₂O)₄]Cl·2H₂O6Octahedral4 H₂O, 2 Cl⁻Coordinated Ligand & Counter-ion

Data interpreted from references oup.comwikipedia.orgacs.org.

Spectroscopic and Advanced Analytical Characterization Techniques for Hexahydrate;hydrochloride Research

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy is particularly sensitive to changes in the dipole moment of molecules during vibration, making it an excellent method for identifying functional groups and analyzing the extensive hydrogen-bonding networks present in hydrated hydrochlorides. The IR spectra of such compounds are often characterized by broad and intense absorption bands, especially in the high-frequency region (above 2500 cm⁻¹), which are indicative of the O-H stretching vibrations of water molecules and the N-H stretching of protonated amine groups involved in hydrogen bonding.

For instance, in the study of L-histidine hydrochloride monohydrate, the IR spectrum provides clear evidence of the protonation state of the histidine molecule and the presence of water of hydration. The spectral features are crucial for confirming the presence of specific functional groups and understanding the intermolecular interactions that stabilize the crystal structure. Commercial suppliers of L-histidine hydrochloride monohydrate often confirm the identity of the compound by matching its IR spectrum with that of a reference standard merckmillipore.comthermofisher.com.

The analysis of spermine phosphate hexahydrate, a related hydrated salt, further illustrates the utility of IR spectroscopy. The presence of HPO₄²⁻ ions, indicating proton transfer, is confirmed through vibrational spectroscopy tandfonline.com. The stretching modes of the CH₂ groups in spermine phosphate hexahydrate are observed in the 2800 - 3100 cm⁻¹ region tandfonline.com.

CompoundKey IR Spectral FeaturesInterpretation
L-Histidine Hydrochloride Monohydrate Broad absorptions in the high-frequency region.O-H and N-H stretching vibrations, indicative of extensive hydrogen bonding involving water molecules and the protonated histidine.
Spermine Phosphate Hexahydrate Bands corresponding to HPO₄²⁻ ions and CH₂ stretching modes (2800-3100 cm⁻¹).Confirms the protonation of amino and imino groups and characterizes the aliphatic backbone. tandfonline.comtandfonline.com

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, is complementary to IR spectroscopy and is particularly advantageous for studying the solid-state characteristics of crystalline materials. Raman spectra of hydrated compounds are often better resolved than their IR counterparts because the signal from water modes is typically weak, allowing for clearer observation of the skeletal vibrations of the main molecule tandfonline.com.

In the investigation of spermine phosphate hexahydrate, Raman spectroscopy has been instrumental. The technique helps to confirm the protonation of the amino and imino groups through the identification of vibrational modes associated with the HPO₄²⁻ ion tandfonline.comresearchgate.net. Analysis of the Raman spectra of seminal plasma has identified spermine phosphate hexahydrate as a key biochemical component, with characteristic peaks allowing for its differentiation from other constituents like tyrosine and proteins nih.govacs.org.

CompoundKey Raman Spectral Features (cm⁻¹)Assignment/Interpretation
Spermine Phosphate Hexahydrate 625, 1008, 1440Spectral markers used to differentiate normal and abnormal seminal plasma samples. nih.gov The spectrum confirms the protonation of amino and imino groups. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-level information about the structure, dynamics, and chemical environment of nuclei in a sample. For hexahydrate hydrochloride compounds, solid-state NMR is particularly valuable.

Solid-state NMR (ssNMR) provides detailed insights into the crystalline forms and molecular structure of solid materials. For hydrochloride salts, which can often exist in different polymorphic and hydrated forms, ssNMR is a critical characterization tool.

The study of L-histidine hydrochloride monohydrate demonstrates the power of ssNMR. The ¹H NMR spectra can be used to distinguish between different crystalline forms of L-histidine, such as L-histidine-A, L-histidine-B, and L-histidine hydrochloride monohydrate researchgate.net. Furthermore, comprehensive ssNMR studies on histidine have determined the ¹⁵N, ¹³C, and ¹H chemical shifts, which are highly sensitive to the protonation state and tautomeric form of the imidazole ring nih.govmeihonglab.com. These chemical shifts provide benchmark values that help in understanding the structure of histidine in various environments meihonglab.com. For instance, the hydrogen-bonding distances in cationic histidine, as found in the hydrochloride monohydrate crystal structure, have been correlated with ¹⁵N chemical shift tensor values nih.gov.

NucleusCompoundKey NMR FindingSignificance
¹H L-Histidine Hydrochloride MonohydrateDistinct spectral signature compared to other L-histidine polymorphs. researchgate.netAllows for phase identification and purity assessment.
¹³C, ¹⁵N Histidine (including hydrochloride form)Chemical shifts are sensitive to protonation state, tautomerism, and hydrogen bonding. nih.govillinois.eduProvides detailed structural information at the atomic level, including H-bond strength and tautomeric equilibrium. nih.gov

While direct ssNMR studies focusing exclusively on the water dynamics in hexahydrate hydrochlorides are not extensively detailed in the provided context, the principles of NMR spectroscopy make it an ideal tool for such investigations. The relaxation times (T₁ and T₂) of water protons (¹H) are highly sensitive to molecular motion. By measuring these relaxation parameters over a range of temperatures, it is possible to characterize the dynamics of the water molecules within the crystal lattice, from fast reorientations to slower translational diffusion. This information is crucial for understanding the stability of the hydrate (B1144303) and the role of water in mediating intermolecular interactions.

Thermal Analysis Methods in Solid-State Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental for characterizing the solid-state properties of hydrated salts. They provide critical information on thermal stability, dehydration processes, phase transitions, and melting behavior.

TGA measures the change in mass of a sample as a function of temperature, which is particularly useful for studying the dehydration of hexahydrate compounds. For instance, TGA of magnesium chloride hexahydrate (MgCl₂·6H₂O) shows that dehydration begins at approximately 50°C researchgate.nettno.nl. The process occurs in multiple steps, with the formation of lower hydrates before complete decomposition journalssystem.comsci-hub.st. Similarly, the thermal decomposition of aluminum chloride hexahydrate (AlCl₃·6H₂O) has been studied in detail, showing that H₂O begins to be released between 75°C and 125°C, followed by the rapid release of HCl from 125°C d-nb.inforesearchgate.netacs.org. The decomposition process is typically complete at temperatures exceeding 650°C d-nb.info. A large endothermic peak is observed around 185-190°C, corresponding to the maximum rate of formation of basic aluminum chloride researchgate.net.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the temperatures and enthalpies of phase transitions, such as melting and crystallization. For calcium chloride hexahydrate (CaCl₂·6H₂O), DSC analysis shows a melting enthalpy of approximately 177-184 J/g and an onset melting temperature of about 30.4-30.6°C sft.asso.frsft.asso.fr. However, this material is known to exhibit supercooling and phase separation, which can be investigated through repeated heating and cooling cycles in DSC researchgate.netmdpi.com. The melting enthalpy of CaCl₂·6H₂O can also be influenced by deviations from the exact stoichiometric concentration of water nist.gov.

CompoundTechniqueKey Thermal Events and Observations
Aluminum Chloride Hexahydrate (AlCl₃·6H₂O) TGA/DTADehydration starts at 75-125°C; HCl release from 125°C. d-nb.info Large endothermic peak at 185-190°C. researchgate.net Decomposition is nearly complete above 650°C. d-nb.info
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) TGADehydration begins around 50°C, proceeding through lower hydrates. researchgate.nettno.nljournalssystem.com
Calcium Chloride Hexahydrate (CaCl₂·6H₂O) DSCOnset melting temperature of ~30.5°C with a latent heat of fusion of ~177-184 J/g. sft.asso.frsft.asso.fr Exhibits supercooling and phase separation upon cycling. researchgate.netmdpi.com

Advanced Mass Spectrometry for Trace Element Impurity Profiling in Materials

Advanced mass spectrometry (MS) techniques are indispensable for the identification and quantification of trace element impurities in high-purity materials. azom.com Ensuring the elemental purity of hexahydrate hydrochloride compounds is critical, as trace impurities can significantly impact their properties and performance in various applications. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Laser Ablation Laser Ionization Time-of-Flight Mass Spectrometry (LALI-TOF-MS) offer exceptional sensitivity and are capable of detecting impurities at parts-per-million (ppm) levels or lower. azom.com

ICP-MS is a powerful technique for elemental analysis that can detect most elements of the periodic table in just minutes. otago.ac.nz It often requires samples to be in liquid form, which involves precise digestion and dilution steps. azom.com For direct solid analysis, ICP-MS can be coupled with a Laser Ablation (LA) system. azom.com Other advanced methods include Glow Discharge Mass Spectrometry (GD-MS), which provides complete elemental and isotopic characterization for high-purity conductive and semi-conductive materials. thermofisher.com

The primary advantage of these advanced MS techniques is their high sensitivity and specificity, allowing for the comprehensive characterization of major, minor, and trace elements within diverse materials. azom.comresolvemass.ca High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide precise mass data, enabling scientists to observe isotope and fragmentation patterns to identify unknown impurities even in complex mixtures. sterlingpharmasolutions.com

Table 3: Common Trace Element Impurities and Typical Detection Limits with Advanced Mass Spectrometry

ElementSymbolTypical Detection Limit (ppm)Potential Source
LeadPb< 0.1Raw materials, processing equipment
ArsenicAs< 0.1Raw materials, environmental contamination
CadmiumCd< 0.1Raw materials, processing equipment
MercuryHg< 0.1Environmental contamination
IronFe< 1Processing equipment, corrosion
CopperCu< 1Processing equipment, corrosion
ZincZn< 1Processing equipment, corrosion

Spectrophotometric Techniques for Reaction Monitoring and Quantification

Spectrophotometry is a widely used analytical technique that measures the absorption or transmission of light by a substance as a function of wavelength. danaher.comlibretexts.org It is a versatile tool for the quantitative analysis of chemical substances in various fields, including chemistry, biochemistry, and materials science. libretexts.orgtestronixinstruments.comtipbiosystems.com

In the context of hexahydrate hydrochloride research, spectrophotometry is highly effective for monitoring the progress of chemical reactions and for quantifying the concentration of reactants or products. spectroscopyonline.comjuniperpublishers.com The fundamental principle is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. physicsopenlab.org

By monitoring the change in absorbance at a specific wavelength over time, one can study the kinetics of a reaction. spectroscopyonline.comphysicsopenlab.org For example, if a reactant or product in a reaction involving a hexahydrate hydrochloride has a characteristic absorption in the UV-visible or IR spectrum, its concentration can be continuously monitored without altering the sample. danaher.comkalstein.eu This allows for the determination of reaction rates and provides insights into the reaction mechanism. danaher.comspectroscopyonline.com To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. libretexts.org

Table 4: Example of a Spectrophotometric Calibration Curve for a Target Analyte

Concentration (M)Absorbance at λmax
0.000020.105
0.000040.210
0.000060.315
0.000080.420
0.000100.525

Computational Chemistry and Theoretical Modeling of Hexahydrate;hydrochloride Systems

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms from the electronic structure, which is calculated on-the-fly as the simulation progresses. This first-principles approach avoids the need for empirical parameterization, making it a robust method for studying complex systems like hydrochloride hydrates. AIMD simulations have been instrumental in elucidating the vibrational dynamics of crystal HCl hydrates and understanding the nature of protonated water species within these structures. acs.orgnih.gov For instance, simulations of hydrochloride hexahydrate are typically conducted over several picoseconds at temperatures ranging from 100-150 K to accurately model the solid-state dynamics. acs.org

Simulation Parameter Value/Method Purpose
Simulation Type Ab Initio Molecular Dynamics (AIMD)To model atomic motion from first principles.
System Crystal HCl Hydrates (including Hexahydrate)To study protonated water in a semi-rigid environment. acs.org
Calculation Level BLYP/DZVPTo accurately reproduce experimental spectra. nih.gov
Spectral Generation Fourier transform of the system dipoleTo predict vibrational (IR) spectra. nih.gov
Temperature Range 100-150 KTo simulate conditions for solid-state hydrates. acs.org

A key area of investigation using AIMD is the structure of protonated water within hydrates. Depending on the level of hydration, distinct forms of protonated water can be trapped and studied within the crystal lattice. acs.orgnih.gov In the specific case of hydrochloride hexahydrate, the equilibrium structure is found to contain the Eigen ion, H₃O⁺(H₂O)₃. acs.orgnih.gov This contrasts with lower hydrates, such as the di- and trihydrate, which tend to feature the Zundel ion (H₂O···H⁺···OH₂). acs.orgnih.gov AIMD simulations show that these limiting forms are not mutually exclusive in all environments; instead, the dynamics can involve continuous interconversion between structures, driven by the motions of surrounding solvent molecules. acs.org The simulations provide a molecular-level view of how the proton interacts with the surrounding water molecules and the chloride ion, defining the local solvation environment.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their properties. hi.is DFT is advantageous for its balance of computational cost and accuracy, making it suitable for studying complex hydrated systems. hi.is Hybrid density functionals, such as B3LYP, are frequently employed to investigate properties like molecular geometry, vibrational frequencies, and interaction energies. nih.govnih.govnih.gov These calculations are foundational for understanding the binding forces within hydrated complexes and predicting their preferred conformations. nih.gov

DFT calculations are essential for quantifying the non-covalent interactions that govern the stability of hydrated hydrochloride complexes. By computing the energies of the complex and its individual components, the binding energy can be determined. For (HCl)n clusters, different functionals can yield varying results. For example, while hybrid functionals may underestimate the dimer binding energy, the PW91 functional provides a result in very good agreement with experimental data. researchgate.net However, PW91 tends to overestimate the binding energies of larger clusters. researchgate.net These calculations reveal the importance of cooperative effects, where the strength of hydrogen bonds is enhanced in larger clusters. researchgate.net The binding energy per HCl unit generally increases with cluster size before stabilizing for larger clusters. researchgate.net

(HCl)n Cluster Size Interaction Type Significance
n=2 (Dimer)Hydrogen BondingThe fundamental building block of larger clusters. researchgate.net
n>2Cooperative EffectsNon-additive interactions strengthen the hydrogen bond network. researchgate.net
Larger clustersEnergy StabilizationThe binding energy per monomer tends to increase and then level off. researchgate.net

Quantum chemical calculations can predict the most stable three-dimensional arrangement of atoms in a molecule—its conformation. arxiv.org By optimizing the geometry of the hydrated hydrochloride complex, researchers can identify the lowest energy structure. nih.gov This involves calculating properties such as bond lengths, bond angles, and dihedral angles. nih.gov These optimized geometries are crucial for understanding how water molecules arrange themselves around the hydrochloride entity. This information, in turn, helps predict the propensity for the formation of specific hydrates, like the hexahydrate. The stability of different potential hydrate (B1144303) structures can be compared based on their calculated energies, providing insight into which forms are most likely to be observed experimentally. rsc.org

Factor Effect on Lattice Energy Thermodynamic Implication
Increasing Ionic Charge Increases Lattice EnergyStronger ionic bonding and greater crystal stability. chemrevise.org
Increasing Ionic Radii Decreases Lattice EnergyWeaker ionic bonding due to greater distance between charges. libretexts.org
Arrangement of Ions (Crystal Structure) Varies (accounted for by Madelung Constant)Different crystal structures have different geometric factors affecting electrostatic interactions. libretexts.org

Predictive Models for Hydrate Formation and Transformations

Computational chemistry and theoretical modeling have become indispensable tools for predicting the formation and transformation of crystalline hydrates, including hydrochloride hexahydrate systems. These predictive models operate at various levels of theory, from quantum mechanical calculations that describe fundamental intermolecular interactions to machine learning algorithms that identify patterns in large datasets. By simulating the behavior of molecules and predicting the energetics of different solid-state forms, these models provide critical insights into hydrate stability, formation kinetics, and transformation pathways, complementing experimental investigations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to model the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms and molecules, MD can predict how a system evolves over time, providing a detailed view of dynamic processes such as crystal formation, structural transformations, and water mobility within the hydrate lattice.

MD Simulation Parameters for Hydrate Systems
System Simulation Type Software/Method Force Field / Functional Simulation Time
Crystal HCl HydratesAb initio MDCar–ParrinelloBLYP/DZVPSeveral picoseconds
Chlorpromazine HClClassical MDCASTEPPBE5.0 ps
MgCl₂ HydratesClassical MDDL_POLY 1.9SPC water model1 - 20 ns
Drug-like Compound (Maleate Salt)Classical MDGROMACSOPLS-AANot Specified

This table summarizes typical parameters used in molecular dynamics simulations to study hydrochloride and other related hydrate systems. The choice of method depends on the specific properties being investigated.

Quantum Mechanical and Energy-Based Approaches

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide highly accurate calculations of the electronic structure of molecules. These calculations are used to predict the geometric, energetic, and spectroscopic properties of different crystalline forms. By calculating the lattice energy—the energy holding the crystal structure together—QM methods can predict the most stable hydrate or anhydrate structures. mdpi.com

Research on model hydrochloride salts, such as 1,10-phenanthroline (B135089) HCl, has utilized DFT to calculate pairwise interaction energies. nih.gov For instance, the O–H···N hydrogen bond interaction energy between a water molecule and the cation was calculated to be -59.9 kJ mol⁻¹, rationalizing the preferred orientation of water molecules within the crystal structure. nih.gov Such energy-based approaches are fundamental to Crystal Structure Prediction (CSP), a computational technique that generates and ranks thousands of hypothetical crystal packings to identify thermodynamically feasible polymorphs and hydrates. nih.gov In the case of neocuproine (B1678164) HCl, CSP calculations identified 16 unique potential anhydrate structures within a narrow energy range of 8 kJ mol⁻¹, highlighting the challenge of predicting the experimentally observed form. nih.gov

Calculated Interaction Energies in a Model HCl Hydrate System
Interacting Pair Pairwise Interaction Energy (kJ mol⁻¹)
Water–Water (O–H···O)-25.2
Cation–Water (O–H···N)-59.9
Cation–Water (with adjacent water)-46.4

Data derived from studies on 1,10-phenanthroline HCl, a model compound for understanding hydrate formation. nih.gov These energies help predict the most favorable hydrogen bonding networks that stabilize the hydrate structure.

Thermodynamic and Machine Learning Models

On a macroscopic scale, predictive models for hydrate formation often rely on thermodynamic principles or data-driven machine learning (ML) approaches. Thermodynamic models, such as those based on fugacity equations, predict phase stability conditions by equating the chemical potential of guest molecules in different phases. mdpi.com These models have been a cornerstone of hydrate prediction for decades. mdpi.com

More recently, machine learning has emerged as a powerful tool for predicting hydrate formation conditions with high accuracy. mdpi.com Models like Random Forest (RF), Decision Tree Regression (DTR), and Support Vector Machines (SVM) are trained on large datasets of experimental hydrate formation data (composition, temperature, pressure). mdpi.commdpi.com For predicting hydrate formation temperature, ensemble methods like Random Forest have demonstrated exceptional performance, achieving a coefficient of determination (R²) of 0.998 in some studies, indicating a near-perfect fit to the data. mdpi.comresearchgate.net While much of the development in this area has focused on gas clathrate hydrates, the methodologies are adaptable to salt hydrate systems, provided sufficient training data is available. mdpi.com

Performance Comparison of Models for Predicting Hydrate Formation Temperature
Model Type Performance Metric Reported Value
Decision Tree Regression (DTR)~0.998
Random Forest Regression (RFR)0.998
Generalized Additive Model (GAM)< 0.998
Linear Model (LM)< 0.998

This table showcases the high accuracy of modern machine learning models in predicting hydrate formation temperature, based on data from natural gas hydrate studies. mdpi.comresearchgate.net R² is the coefficient of determination, where a value of 1.0 indicates a perfect prediction.

Mechanistic Studies of Chemical Transformations Involving Hexahydrate;hydrochloride

Hydrolytic Pathways and Degradation Mechanisms in Aqueous Systems

In aqueous systems, hexahydrate hydrochloride compounds can undergo hydrolysis, a reaction where water molecules cause the breakdown of the substance. The specific pathway and degradation products depend on the nature of the cation and the pH of the solution. For many metal chloride hexahydrates, dissolution in water leads to the formation of a complex aquo ion.

The degradation in aqueous solutions can be influenced by factors such as pH. For instance, some ethereal compounds are stable in neutral and alkaline solutions but decompose in strongly acidic conditions nih.gov. This decomposition can involve the cleavage of ether linkages catalyzed by hydrogen ions nih.gov. In the case of metal hexahydrate chlorides, the aquo ion can undergo hydrolysis, releasing a proton (H+) and lowering the pH of the solution. This process can lead to the formation of various hydroxo- and oxo-species.

For example, the hydrolysis of certain organophosphorus compounds can proceed along multiple pathways, leading to different products researchgate.net. Similarly, the degradation of cephalosporin antibiotics like ceftazidime in aqueous solutions involves several stages, including hydrolysis of functional groups, the opening of the β-lactam ring, and epimerization nih.gov.

The general mechanism for the hydrolysis of a metal hexahydrate chloride can be represented as:

[M(H₂O)₆]ⁿ⁺ + H₂O ⇌ [M(H₂O)₅(OH)]⁽ⁿ⁻¹⁾⁺ + H₃O⁺

Further hydrolysis can lead to the precipitation of metal hydroxides or oxides. The extent of hydrolysis is often dependent on the charge density of the metal cation.

Dehydration Kinetics and Thermodynamics

The removal of water molecules from a hexahydrate crystal, known as dehydration, is a critical transformation that has been studied extensively, particularly for thermal energy storage applications. researchgate.netsemanticscholar.org This process is strongly influenced by temperature and the surrounding atmosphere. nih.gov Dehydration often proceeds in multiple steps, with the hexahydrate first converting to lower hydrates (e.g., tetra- or dihydrates) before becoming fully anhydrous. researchgate.net

For example, the thermal decomposition of Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) has been shown to occur in distinct stages. atlantis-press.com Thermogravimetric analysis (TGA) reveals that the dehydration process is influenced by factors such as the heating rate. researchgate.net Similarly, Aluminum Chloride Hexahydrate (AlCl₃·6H₂O) decomposition involves the release of both water (H₂O) and hydrogen chloride (HCl), with the process being significantly affected by the calcination temperature and atmosphere. rwth-aachen.de Studies on Strontium Chloride Hexahydrate (SrCl₂·6H₂O) show reversible reaction steps from the hexahydrate through di- and monohydrated states to the anhydrate. tue.nl

The kinetics of dehydration can be modeled to determine activation energies (Ea), which provide insight into the stability of the hydrate (B1144303). nih.govnih.gov The dehydration temperature is related to how tightly water molecules are bound within the crystal lattice, but kinetic factors also play a crucial role. nih.gov

Table 1: Dehydration Steps and Conditions for Various Hexahydrate Chlorides

Compound Dehydration Step Temperature (°C) Atmosphere Observations
Aluminum Chloride Hexahydrate AlCl₃·6H₂O → Lower Hydrates/Oxide 125 - 650 Water Vapor Water vapor accelerates the release of HCl. rwth-aachen.de
Iron Chloride Hexahydrate FeCl₃·6H₂O → FeCl₃·H₂O 100 Air Loses 5 water molecules. made-in-china.com
Magnesium Chloride Hexahydrate MgCl₂·6H₂O → MgCl₂·4H₂O 70 Nitrogen First step of a multi-stage dehydration. researchgate.net

| Strontium Chloride Hexahydrate | SrCl₂·6H₂O → SrCl₂·2H₂O | ~61 | - | Decomposes into a solution and its dihydrate. tue.nl |

Thermodynamic studies, often using techniques like Differential Scanning Calorimetry (DSC), provide data on the enthalpy changes (ΔH) associated with dehydration, which is crucial for applications like thermal energy storage. researchgate.net For instance, DFT (Density Functional Theory) calculations have been used to study the thermodynamics of dehydration and hydrolysis of calcium chloride (CaCl₂) and magnesium chloride (MgCl₂) hydrates, revealing the conditions under which hydrolysis may be favored over dehydration. tue.nl

Role as a Chemical Reactant or Catalyst in Chemical Synthesis

Hexahydrate hydrochloride compounds, particularly those of transition metals, are versatile in chemical synthesis, acting as either reactants or catalysts.

As Catalysts: Many metal chloride hexahydrates serve as efficient and often inexpensive catalysts in organic synthesis.

Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O): Used as a catalyst in various organic reactions, including water treatment processes where it acts as a purification and sedimentation agent. made-in-china.com

Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O): This compound is widely used in organic synthesis for oxidation, hydroxylation, and substitution reactions to prepare compounds like aldehydes, ketones, and alcohols. guidechem.com It can also catalyze acid-catalyzed reactions. guidechem.com It is a key component in preparing PDS desulfurization catalysts. guidechem.com

Zinc Perchlorate Hexahydrate [Zn(ClO₄)₂·6H₂O]: A highly effective catalyst for the ring-opening of epoxides with thiols to synthesize β-hydroxysulfides under solvent-free conditions. researchgate.net

The catalytic activity often stems from the Lewis acidic nature of the metal center, which can activate substrates for subsequent reactions.

As Reactants: Hexahydrate hydrochlorides can also be primary reactants in synthetic processes.

They are used as raw materials for manufacturing other metal salts, pigments, and inks. made-in-china.com

In a specific example, Cobalt(II) Chloride Hexahydrate reacts with hydrochloric acid in the synthesis of the tetrachlorocobaltate(II) anion (CoCl₄²⁻). chegg.com

They are also used to prepare materials with special properties, such as polymers and semiconductor materials. guidechem.com

The choice of a specific hexahydrate hydrochloride depends on the desired transformation, with the metal center's electronic properties and coordination chemistry dictating its reactivity and catalytic efficacy.

Reaction Kinetics and Determination of Reaction Rate Laws

The study of reaction kinetics involves measuring the rate at which a chemical reaction occurs and determining the factors that influence this rate. uoanbar.edu.iqphotophysics.com For transformations involving hexahydrate hydrochlorides, understanding the kinetics is essential for process optimization and mechanistic elucidation.

The rate of a reaction is typically described by a rate law (or rate expression), which is a mathematical equation that links the reaction rate to the concentrations of the reactants. libretexts.orgyoutube.com For a general reaction:

aA + bB → Products

The rate law is typically of the form:

Rate = k[A]ᵐ[B]ⁿ

Where:

k is the rate constant, which is specific to the reaction and temperature-dependent. libretexts.org

[A] and [B] are the molar concentrations of the reactants.

m and n are the orders of the reaction with respect to each reactant, which must be determined experimentally and are not necessarily equal to the stoichiometric coefficients (a and b). libretexts.orglibretexts.org

Determining Rate Laws: Experimental methods are used to determine the reaction orders and the rate constant. This often involves systematically varying the concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate. youtube.com

Zero-Order Reaction: The rate is independent of the reactant concentration (Rate = k). photophysics.comyoutube.com

First-Order Reaction: The rate is directly proportional to the reactant concentration (Rate = k[A]). Doubling the concentration doubles the rate. photophysics.comyoutube.com

Second-Order Reaction: The rate is proportional to the square of the reactant concentration (Rate = k[A]²). Doubling the concentration quadruples the rate. photophysics.comyoutube.com

For reactions involving hexahydrate hydrochlorides, such as dehydration or catalytic processes, kinetic studies can reveal the mechanism. For example, the kinetics of dehydration can be analyzed using thermogravimetric data to determine activation energy and the reaction model. researchgate.netnih.govnih.gov Similarly, in catalytic reactions, kinetic measurements can help identify the rate-determining step and elucidate how the catalyst participates in the reaction. nih.gov

Q & A

Basic Research Questions

Q. How can researchers ensure safe handling of hydrochloride hexahydrates in laboratory settings?

  • Methodological Answer : Implement strict safety protocols, including documented training on hazard identification (e.g., inhalation risks, reactivity) and emergency response. Work must occur in designated fume hoods, with quantities limited to <1 g without prior approval . Safety Data Sheets (SDS) must be reviewed, and Principal Investigator (PI) approval is mandatory for novel procedures lacking literature precedent .

Q. What factors determine the selection of hexahydrate vs. anhydrous forms in synthetic chemistry?

  • Methodological Answer : Hydration state impacts solubility, stability, and reactivity. For example, magnesium chloride hexahydrate is preferred in non-aqueous systems due to its solubility in alcohols, while anhydrous forms may be used in moisture-sensitive reactions. Precedent from literature (e.g., nickel nitrate hexahydrate in reagent-grade applications) should guide selection .

Q. What analytical techniques are critical for verifying the purity and structure of hydrochloride salts?

  • Methodological Answer : Use X-ray crystallography for structural confirmation, NMR for proton environment analysis, and elemental analysis for stoichiometric validation. For example, nickel sulfate hexahydrate in patch testing requires quantification via HPLC or GC to ensure compliance with analytical standards .

Advanced Research Questions

Q. How can solubility data for hexahydrates in non-aqueous solvents be modeled effectively?

  • Methodological Answer : Experimental solubility measurements (e.g., magnesium chloride hexahydrate in methanol) should be correlated using models like the Apelblat equation, which accounts for temperature dependence, or the λh equation for activity coefficients. These models provide predictive insights for optimizing solvent systems .

Q. How should researchers address contradictory data in literature regarding hexahydrate reactivity?

  • Methodological Answer : Conduct systematic meta-analyses to identify variables such as purity (e.g., 99.9% vs. lower grades), hydration state, and experimental conditions (pH, temperature). For instance, discrepancies in yttrium chloride hexahydrate’s adsorption efficiency may stem from differences in co-precipitation methods .

Q. What strategies optimize reaction conditions for synthesizing hexahydrate-based materials (e.g., adsorbents)?

  • Methodological Answer : Employ Design of Experiments (DoE) to vary parameters like pH, temperature, and precursor ratios. For Y-Fe-GO adsorbents, co-precipitation at controlled ammonia concentrations enhances tetracycline adsorption capacity. Post-synthesis characterization (SEM, BET) validates structural efficacy .

Q. How do hydrochloride counterions influence the stability and mechanism of coordination complexes?

  • Methodological Answer : Hydrochloride salts (e.g., L-cysteine hydrochloride) can act as proton donors, altering reaction kinetics. Stability studies under varying humidity and temperature (via TGA/DSC) are critical. For example, dihydrogen hexachloroplatinate(IV) hexahydrate requires inert atmospheres to prevent decomposition .

Q. What methodologies assess the environmental impact of hexahydrate byproducts in industrial research?

  • Methodological Answer : Life Cycle Assessments (LCAs) and ecotoxicity assays (e.g., Daphnia magna testing) evaluate waste streams. For instance, nickel chloride hexahydrate waste must be disposed of within 90 days, with protocols aligned to EPA guidelines .

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